7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde typically involves the reaction of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with appropriate aldehyde reagents under controlled conditions. One common method involves the use of ethoxymethylenmalonitrile in ethanol as a solvent, which is added dropwise to the starting material . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Reduction: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit kinases by binding to their active sites, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile .
- 2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride .
- Ethyl 7-chloro-5-methylene-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate .
Uniqueness
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and potential for further functionalization. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Properties
Molecular Formula |
C8H6ClN3O |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H6ClN3O/c1-5-2-8-10-6(4-13)3-7(9)12(8)11-5/h2-4H,1H3 |
InChI Key |
STMFMNNTXNIACJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.